1-(1-(cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
1-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, as a part of the 1,2,3-triazole family, is involved in various synthesis techniques. A notable method is the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, providing a way to incorporate 1,2,3-triazoles into peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002). Furthermore, sulfonyl-1,2,3-triazoles, easily obtained through copper-catalyzed azide-alkyne cycloaddition, are stable precursors for various heterocyclic compounds, highlighting the utility of triazole derivatives in synthetic chemistry (Zibinsky & Fokin, 2013).
Chemical Transformations
The chemistry of 1,2,3-triazoles involves various transformations. For instance, ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, using 1,3-dicarbonyl compounds and 2-phenyl-1,2,3-triazole-4-carbaldehyde, demonstrates the versatility of triazole derivatives (Liu & Wang, 2010). Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles are crucial for synthesizing functionalized nitrogen-based heterocycles, indicating the significance of triazoles in advanced organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).
Medicinal Chemistry Applications
In the field of medicinal chemistry, the derivatives of 1,2,3-triazoles play a pivotal role. The design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents illustrate the potential of triazole derivatives in developing new therapeutic agents (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017). This underlines the broader applicability of this compound in various scientific research fields.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)azetidin-3-yl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-6-8-3-14(12-11-8)9-4-13(5-9)10(16)7-1-2-7/h3,6-7,9H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWNYVKZHJGBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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